molecular formula C8H14N2 B1359707 (4-Methylpiperidin-1-yl)acetonitrile CAS No. 847574-01-0

(4-Methylpiperidin-1-yl)acetonitrile

Cat. No. B1359707
M. Wt: 138.21 g/mol
InChI Key: JPCZNTKWDQCTTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds has been explored through the reaction of 4-piperidones with acetonitrile in the presence of concentrated sulfuric acid. This method has successfully produced a series of 4,4-diacetylaminopiperidines. The process likely involves the formation of an imine intermediate that is subsequently acylated to yield the final product. The reaction conditions suggest a mechanism that could be applicable to the synthesis of (4-Methylpiperidin-1-yl)acetonitrile, although the specific details for this compound are not provided .

Molecular Structure Analysis

In a study related to the structure of acetonitrile derivatives, the IR spectra and ab initio calculations were used to analyze the structural changes during the conversion of (4-nitrophenyl)acetonitrile to its carbanion. This research provides insights into the electronic effects of substituents on the acetonitrile group, which could be relevant for understanding the molecular structure of (4-Methylpiperidin-1-yl)acetonitrile. The findings indicate that substituents can significantly affect the electronic distribution and geometry of the acetonitrile moiety .

Chemical Reactions Analysis

The kinetics of quaternization reactions of N-alkylpiperidines in acetonitrile have been studied, providing valuable information on the reactivity of piperidine derivatives in acetonitrile solutions. These reactions proceed with different rates depending on the structure of the piperidine and the conditions of the reaction. The results suggest that the steric and electronic properties of the substituents on the nitrogen atom of the piperidine ring influence the reaction pathway and the configuration of the resulting quaternary salts. This could have implications for the chemical reactivity of (4-Methylpiperidin-1-yl)acetonitrile under similar conditions .

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of (4-Methylpiperidin-1-yl)acetonitrile, the studies on related compounds offer some context. The IR, PMR, and mass spectrometric data used to confirm the structure of synthesized piperidines , as well as the detailed analysis of the IR spectra and structural changes in acetonitrile derivatives , provide a foundation for predicting the properties of (4-Methylpiperidin-1-yl)acetonitrile. The physical properties such as melting point, boiling point, and solubility, and chemical properties like reactivity and stability, can be inferred based on the behavior of structurally similar compounds.

Scientific Research Applications

1. Electro-Optic Applications

  • Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” is used in the synthesis of a Mannich base non-linear optical single crystal, which is suitable for electro-optic device applications .
  • Methods of Application : The crystal is synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique is employed at room temperature .
  • Results or Outcomes : The non-linear optical property of the crystal was tested and found to be 1.03 times more efficient than the standard KDP. The PL spectrum of the crystal shows blue light emission, making it a potential candidate for opto-electronic applications .

2. Pharmaceutical Applications

  • Summary of Application : Piperidine derivatives, including “(4-Methylpiperidin-1-yl)acetonitrile”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals .
  • Methods of Application : Various intra- and intermolecular reactions are used to form various piperidine derivatives .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines have been covered, and recent scientific advances have led to the discovery and biological evaluation of potential drugs containing the piperidine moiety .

3. Proteomics Research

  • Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” is used in proteomics research .
  • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific experiment or study being conducted .
  • Results or Outcomes : The outcomes of this research can also vary widely, but the use of “(4-Methylpiperidin-1-yl)acetonitrile” can contribute to the identification and quantification of proteins, the study of their interactions and functions, and the understanding of the complex biological systems they are part of .

4. Chromatography and Mass Spectrometry

  • Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” can be used in chromatography and mass spectrometry .
  • Methods of Application : In chromatography, it may be used as a solvent or mobile phase component. In mass spectrometry, it could be used in the preparation of samples .
  • Results or Outcomes : The use of “(4-Methylpiperidin-1-yl)acetonitrile” in these applications can contribute to the separation, identification, and quantification of components in a sample .

5. Biochemical Research

  • Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” is used in biochemical research .
  • Methods of Application : The specific methods of application in biochemical research can vary widely depending on the specific experiment or study being conducted .
  • Results or Outcomes : The outcomes of this research can also vary widely, but the use of “(4-Methylpiperidin-1-yl)acetonitrile” can contribute to the understanding of complex biological systems .

6. Controlled Environment and Cleanroom Solutions

  • Summary of Application : “(4-Methylpiperidin-1-yl)acetonitrile” can be used in controlled environment and cleanroom solutions .
  • Methods of Application : In controlled environments and cleanrooms, it may be used as a solvent or cleaning agent .
  • Results or Outcomes : The use of “(4-Methylpiperidin-1-yl)acetonitrile” in these applications can contribute to maintaining the cleanliness and sterility of these environments .

Future Directions

Piperidones, including “(4-Methylpiperidin-1-yl)acetonitrile”, have been the focus of considerable research due to their unique biochemical properties and their role in a wide range of biological activities . Future research may continue to explore the synthesis of position isomeric piperidones and their derivatives, as well as their potential applications in various fields .

properties

IUPAC Name

2-(4-methylpiperidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCZNTKWDQCTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AG Rueda, AL Carreño Otero, JE Duque… - Revista Brasileira de …, 2018 - SciELO Brasil
Aedes aegypti is the principal vector of arboviral pathogens that may cause diseases as dengue fever, chikungunya and zika. The harmful environmental effects of commercial …
Number of citations: 11 www.scielo.br
R Poddutoori, K Aardalen, K Aithal… - Journal of Medicinal …, 2022 - ACS Publications
Mutations in MEK1/2 have been described as a resistance mechanism to BRAF/MEK inhibitor treatment. We report the discovery of a novel ATP-competitive MEK1/2 inhibitor with …
Number of citations: 3 pubs.acs.org
AGR JAIMES - tangara.uis.edu.co
El dengue es una de las enfermedades más importantes a nivel mundial que afecta al hombre en términos de morbilidad y mortalidad, convirtiéndole en un problema de salud pública.[…
Number of citations: 0 tangara.uis.edu.co

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